molecular formula C9H14O B14545481 6-Methyloct-5-en-7-yn-2-ol CAS No. 62153-03-1

6-Methyloct-5-en-7-yn-2-ol

Cat. No.: B14545481
CAS No.: 62153-03-1
M. Wt: 138.21 g/mol
InChI Key: MOBVIPDEEJNGLO-UHFFFAOYSA-N
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Description

6-Methyloct-5-en-7-yn-2-ol is an organic compound characterized by the presence of both a double bond and a triple bond within its carbon chain. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula of this compound is C9H14O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyloct-5-en-7-yn-2-ol typically involves the use of alkyne and alkene chemistry. One common method is the partial hydrogenation of 6-methyloct-5-en-7-yne, where selective hydrogenation of the triple bond is achieved using a Lindlar catalyst. This process yields the desired alcohol while preserving the double bond.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale catalytic processes

Chemical Reactions Analysis

Types of Reactions

6-Methyloct-5-en-7-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the triple bond can yield alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

6-Methyloct-5-en-7-yn-2-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyloct-5-en-7-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These metabolites may interact with cellular receptors or enzymes, modulating biological processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methyloct-5-en-7-yne: Similar structure but lacks the hydroxyl group.

    6-Methyloct-5-en-2-ol: Contains a double bond and a hydroxyl group but lacks the triple bond.

    6-Methyloct-7-yn-2-ol: Contains a triple bond and a hydroxyl group but lacks the double bond.

Uniqueness

6-Methyloct-5-en-7-yn-2-ol is unique due to the presence of both a double bond and a triple bond within the same molecule, along with a hydroxyl group

Properties

CAS No.

62153-03-1

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

6-methyloct-5-en-7-yn-2-ol

InChI

InChI=1S/C9H14O/c1-4-8(2)6-5-7-9(3)10/h1,6,9-10H,5,7H2,2-3H3

InChI Key

MOBVIPDEEJNGLO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C#C)O

Origin of Product

United States

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